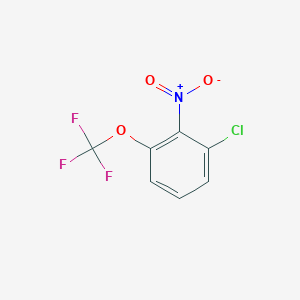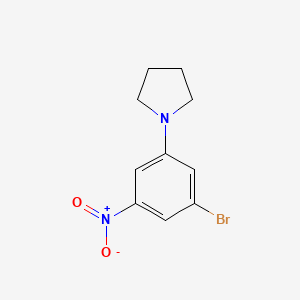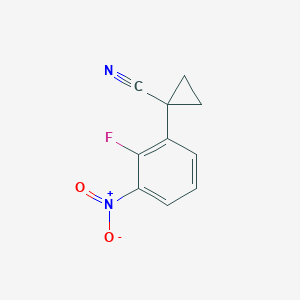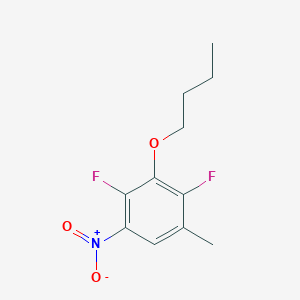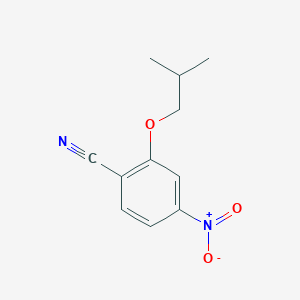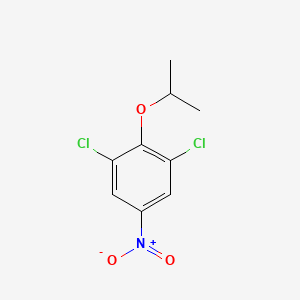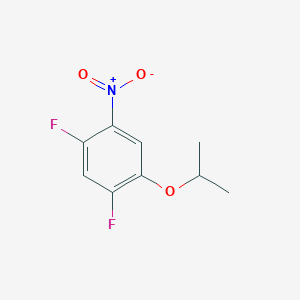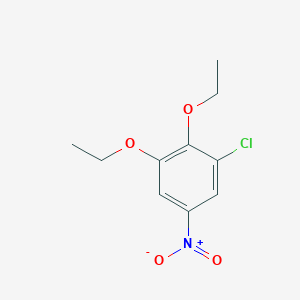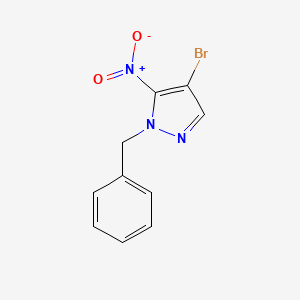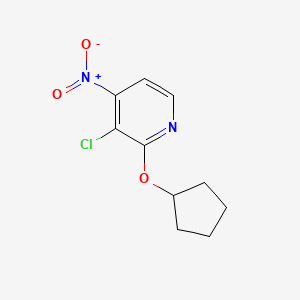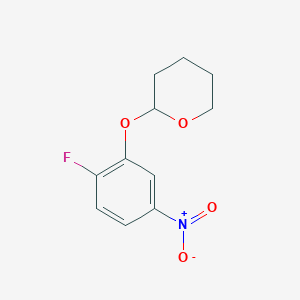
1-Fluoro-2-methyl-4-nitro-5-(propan-2-yloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-methyl-4-nitro-5-(propan-2-yloxy)benzene is an organic compound with the molecular formula C10H12FNO3. It is a derivative of benzene, characterized by the presence of a fluorine atom, a methyl group, a nitro group, and a propan-2-yloxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-2-methyl-4-nitro-5-(propan-2-yloxy)benzene can be synthesized through several synthetic routes. One common method involves the nitration of 1-fluoro-2-methyl-5-(propan-2-yloxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Another synthetic route involves the fluorination of 2-methyl-4-nitro-5-(propan-2-yloxy)benzene using a fluorinating agent such as hydrogen fluoride or a fluorine gas. This reaction requires careful handling due to the highly reactive nature of fluorine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and fluorination processes. These processes are typically carried out in specialized reactors designed to handle corrosive and reactive chemicals. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-2-methyl-4-nitro-5-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products Formed
Nucleophilic Substitution: Products include 1-amino-2-methyl-4-nitro-5-(propan-2-yloxy)benzene or 1-thio-2-methyl-4-nitro-5-(propan-2-yloxy)benzene.
Reduction: The major product is 1-fluoro-2-methyl-4-amino-5-(propan-2-yloxy)benzene.
Oxidation: The major product is 1-fluoro-2-carboxy-4-nitro-5-(propan-2-yloxy)benzene.
Scientific Research Applications
1-Fluoro-2-methyl-4-nitro-5-(propan-2-yloxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-fluoro-2-methyl-4-nitro-5-(propan-2-yloxy)benzene depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2-methyl-4-nitrobenzene: Lacks the propan-2-yloxy group, making it less versatile in certain synthetic applications.
2-Fluoro-4-nitro-5-(propan-2-yloxy)toluene: Similar structure but with different positioning of the substituents, affecting its reactivity and applications.
1-Fluoro-4-nitro-5-(propan-2-yloxy)benzene: Similar but lacks the methyl group, which can influence its chemical behavior.
Uniqueness
1-Fluoro-2-methyl-4-nitro-5-(propan-2-yloxy)benzene is unique due to the specific arrangement of its substituents, which confer distinct reactivity and properties. The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (methyl and propan-2-yloxy) groups allows for a wide range of chemical transformations and applications.
This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
1-fluoro-2-methyl-4-nitro-5-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-6(2)15-10-5-8(11)7(3)4-9(10)12(13)14/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSOSOVHSHJTGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)OC(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Nitrophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B8028575.png)
